Abiraterone acetate Abiraterone acetate Abiraterone acetate is a sterol ester obtained by formal condensation of the 3-hydroxy group of abiraterone with the carboxy group of acetic acid. A prodrug that is converted in vivo into abiraterone. Used for treatment of metastatic castrate-resistant prostate cancer. It has a role as a prodrug, an antineoplastic agent and an EC 1.14.99.9 (steroid 17alpha-monooxygenase) inhibitor. It is a sterol ester and a member of pyridines. It is functionally related to an abiraterone.
Abiraterone Acetate is an orally active acetate ester form of the steroidal compound abiraterone with antiandrogen activity. Abiraterone inhibits the enzymatic activity of steroid 17alpha-monooxygenase (17alpha-hydrolase/C17,20 lyase complex), a member of the cytochrome p450 family that catalyzes the 17alpha-hydroxylation of steroid intermediates involved in testosterone synthesis. Administration of this agent may suppress testosterone production by both the testes and the adrenals to castrate-range levels.
Abiraterone acetate can cause developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
An androstene derivative that inhibits STEROID 17-ALPHA-HYDROXYLASE and is used as an ANTINEOPLASTIC AGENT in the treatment of metastatic castration-resistant PROSTATE CANCER.
See also: Abiraterone (has active moiety); Niraparib; abiraterone acetate (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 154229-18-2
VCID: VC21348046
InChI: InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21-,23-,24-,25-,26+/m0/s1
SMILES: CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C
Molecular Formula: C26H33NO2
Molecular Weight: 391.5 g/mol

Abiraterone acetate

CAS No.: 154229-18-2

Cat. No.: VC21348046

Molecular Formula: C26H33NO2

Molecular Weight: 391.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Abiraterone acetate - 154229-18-2

CAS No. 154229-18-2
Molecular Formula C26H33NO2
Molecular Weight 391.5 g/mol
IUPAC Name [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21-,23-,24-,25-,26+/m0/s1
Standard InChI Key UVIQSJCZCSLXRZ-UBUQANBQSA-N
Isomeric SMILES CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C
SMILES CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C
Canonical SMILES CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C
Appearance A crystalline solid
Melting Point 127-130 °C

Chemical Structure and Properties

Abiraterone acetate is an orally active prodrug of abiraterone, developed to enhance bioavailability and absorption. It is formally known as (3β)-17-(pyridin-3-yl)androsta-5,16-dien-3-yl acetate, with the chemical formula C₂₆H₃₃NO₂ . As a steroidal compound, it features a pyridine ring at the 17-position of the androstane skeleton and an acetate group at the 3-position .

Physical and Chemical Characteristics

The physical and chemical properties of abiraterone acetate contribute significantly to its pharmacokinetic profile:

PropertyValueMethod
Molecular Weight391.555 (average)--
Water Solubility0.00101 mg/mLALOGPS
LogP5.63ALOGPS
Hydrogen Acceptor Count2Chemaxon
Hydrogen Donor Count0Chemaxon
Polar Surface Area39.19 ŲChemaxon
Number of Rings5Chemaxon

Table 1: Physical and chemical properties of abiraterone acetate

Structural Considerations

Abiraterone acetate's molecular structure features several stereogenic centers, with the IUPAC name (3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-1-(pyridin-3-yl)-3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate . This complex structure is critical to its specific binding to the CYP17 enzyme.

Mechanism of Action

Enzymatic Inhibition

Abiraterone acetate works by irreversibly and selectively inhibiting 17α-hydroxylase/C17,20-lyase (CYP17), an enzyme expressed in testicular, adrenal, and prostatic tumor tissues . This enzyme is crucial for androgen biosynthesis, catalyzing two sequential reactions that are rate-limiting in the production of testosterone .

Hormonal Effects

In patients with prostate cancer, abiraterone acetate significantly reduces testosterone production. Since prostate cancer requires testosterone to grow, this reduction may slow the growth of cancer cells . By targeting CYP17, abiraterone acetate effectively disrupts androgen signaling, which is crucial in the progression from primary to metastatic prostate cancer and subsequently in the development of castration-resistant disease .

Pharmacological Classification

Based on extensive pharmacology studies, abiraterone acetate is classified as a CYP17 inhibitor. In vivo data demonstrate that it decreases testosterone levels and produces secondary effects on androgen-sensitive male and female reproductive organs .

Clinical Applications

Approved Indications

Abiraterone acetate has received regulatory approval for multiple indications in prostate cancer treatment:

  • Metastatic castration-resistant prostate cancer (mCRPC) in patients who:

    • Are asymptomatic or mildly symptomatic after failure of androgen deprivation therapy

    • Have received prior chemotherapy containing docetaxel after failure of androgen deprivation therapy

  • Hormone-sensitive high-risk metastatic prostate cancer

Administration and Dosing

The recommended dose of abiraterone acetate is 1,000 mg (four 250-mg tablets) administered orally once daily . It is given in combination with prednisone or prednisolone at a dose of 5 mg or 10 mg orally once daily . This steroid co-administration is crucial to reduce adverse events caused by increased mineralocorticoid production .

Treatment Paradigm

Abiraterone acetate is typically administered with or after other types of hormonal therapy drugs . For patients without prior orchiectomy, medical maintenance of a castrate testosterone level is required . The drug has been studied both as monotherapy and in combination with enzalutamide for treatment intensification strategies .

Clinical Efficacy

Evidence in Metastatic Castration-Resistant Prostate Cancer

In large phase 3 trials and clinical practice settings, abiraterone acetate in combination with prednisone has demonstrated significant efficacy in both chemotherapy-naive and docetaxel-experienced men with mCRPC .

Key outcome improvements include:

Phase I Clinical Trial Results

A phase I dose-escalation trial of abiraterone acetate administered orally on a continuous schedule in men with CRPC demonstrated significant activity, with a PSA response rate of 58% . This early evidence supported further development and the eventual approval of the drug.

Comparative Efficacy in Different Disease States

A meta-analysis of 6 randomized controlled trials investigated the efficacy of abiraterone acetate in high-risk prostate cancer patients and explored differential benefits between metastatic castration-resistant prostate cancer (mCRPC) and metastatic castration-sensitive prostate cancer (mCSPC) . The results confirmed significant clinical benefits in both populations, with only slight variations in efficacy parameters between disease states .

Adverse EventRisk Ratio (RR)
Arthralgia1.19
Hypokalemia2.47
Cardiac disorders1.48
Hypertension1.57

Table 2: Risk ratios of common adverse events associated with abiraterone acetate treatment

Target Organs of Toxicity

Based on toxicology studies in rats and monkeys, the target organs identified include:

  • Liver

  • Adrenal glands

  • Eye (observed in 26-week rat study)

  • Male and female reproductive systems (androgen-sensitive organs)

Steroid Co-administration

Co-administration of prednisone or prednisolone with abiraterone acetate is essential to reduce adverse events caused by increased mineralocorticoid production . This combination approach has been shown to mitigate some of the most common side effects and improve tolerability.

Pharmacokinetics

Absorption and Bioavailability

Abiraterone acetate was developed as an orally bioavailable prodrug with enhanced stability and absorption compared to abiraterone, which has poor oral bioavailability and is susceptible to hydrolysis by esterases . The prodrug formulation significantly improves the compound's pharmacokinetic profile.

Metabolism

After oral administration, abiraterone acetate is hydrolyzed to abiraterone, the active metabolite in vivo . This conversion is essential for the compound's pharmacological activity as a CYP17 inhibitor.

Clinical Development and Future Directions

Historical Development

Abiraterone acetate was first approved by the FDA in April 2011, followed by EMA approval in July and September of the same year . The development pathway included comprehensive phase I, II, and III clinical trials that established its efficacy and safety profile.

Expanding Treatment Landscape

Recent evidence supports the efficacy of abiraterone acetate in combination with androgen deprivation therapy for metastatic castration-sensitive prostate cancer, expanding its therapeutic reach beyond the castration-resistant setting . This represents an important advancement in the treatment paradigm for prostate cancer.

Treatment Intensification Strategies

There is growing clinical interest in treatment intensification strategies for patients with high-risk non-metastatic prostate cancer, where the treatment goal is curative . Abiraterone acetate, alone or in combination with other agents like enzalutamide, is being explored in this context.

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